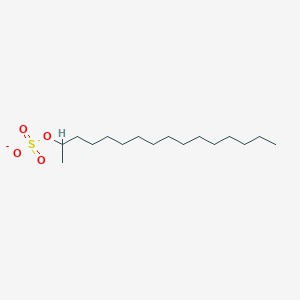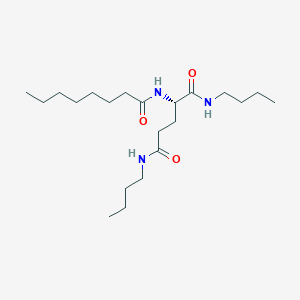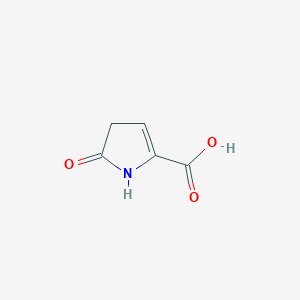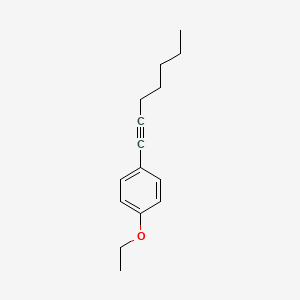![molecular formula C24H21N B12567363 1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 185669-81-2](/img/structure/B12567363.png)
1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring and a biphenyl group connected through a methanamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1-naphthalenemethanamine and 4-bromomethylbiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 1-naphthalenemethanamine is reacted with 4-bromomethylbiphenyl under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: The reactions are conducted in large reactors with precise control over temperature and pressure.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalenemethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Naphthalenemethanone derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted amine derivatives
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenemethanamine: Lacks the biphenyl group, making it less complex.
N-([1,1’-biphenyl]-4-ylmethyl)amine: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of both the naphthalene and biphenyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
185669-81-2 |
|---|---|
Molekularformel |
C24H21N |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)-1-(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C24H21N/c1-2-7-20(8-3-1)21-15-13-19(14-16-21)17-25-18-23-11-6-10-22-9-4-5-12-24(22)23/h1-16,25H,17-18H2 |
InChI-Schlüssel |
CIALRHJBFOTCJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)


